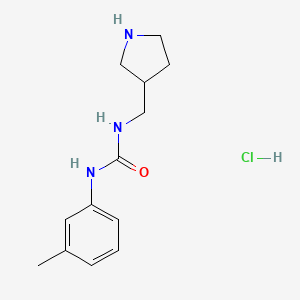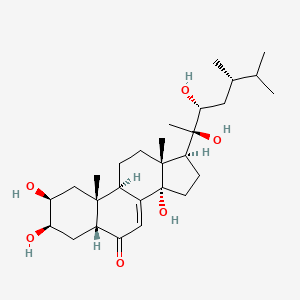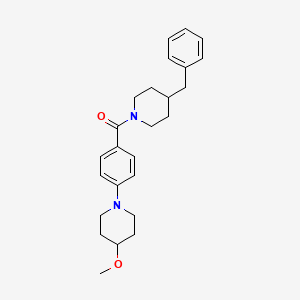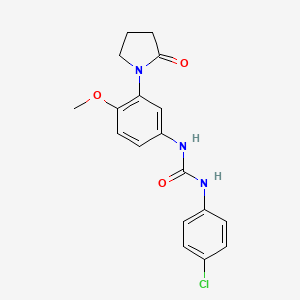
1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea;hydrochloride is a chemical compound that has attracted significant attention in scientific research. It is commonly referred to as MPPI and is a potent inhibitor of the enzyme monoamine oxidase B. MPPI has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Applications De Recherche Scientifique
Corrosion Inhibition
Mannich bases, including compounds structurally related to "1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea;hydrochloride," have been explored for their corrosion inhibition properties. These compounds have demonstrated effectiveness in protecting mild steel surfaces from corrosion in hydrochloric acid solutions. Their inhibition efficiency is linked to their concentration and molecular structure, highlighting their potential in industrial applications to enhance material longevity and integrity (Jeeva et al., 2015).
Antimicrobial Activity
N-Substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas, structurally similar to the query compound, have been synthesized and evaluated for their antifungal and antibacterial properties. These compounds exhibited moderate antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Reddy et al., 2003).
Anticancer Research
Derivatives of urea compounds, akin to "1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea;hydrochloride," have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. These studies have identified several compounds with significant antiproliferative effects, suggesting their potential as new anticancer agents. The research underscores the importance of the molecular structure in determining the compounds' efficacy, providing insights into the development of targeted cancer therapies (Feng et al., 2020).
Propriétés
IUPAC Name |
1-(3-methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.ClH/c1-10-3-2-4-12(7-10)16-13(17)15-9-11-5-6-14-8-11;/h2-4,7,11,14H,5-6,8-9H2,1H3,(H2,15,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLVFXUGGGBNMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2CCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide](/img/structure/B2702825.png)
![7-chloro-4-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2702827.png)
![N-cyclohexyl-4-(3-methylbutyl)-5-oxo-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2702828.png)
![methyl 4-({[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2702829.png)


![Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2702833.png)


